2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide is 375.08236715 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antagonistic Properties in Adenosine Receptors
Compounds related to 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These derivatives, such as N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide, exhibited high binding affinity and selectivity for adenosine A3 receptors, showing potential in functional assays related to cAMP biosynthesis, which is a key pathway in adenosine receptor signaling (Jung et al., 2004).
COX-2 Inhibitory Activity
Some derivatives of 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide have demonstrated strong inhibitory activity on the COX-2 enzyme. These compounds, especially those with a 4-methoxyphenyl group, have shown selective inhibition of COX-2, which is significant in the context of anti-inflammatory and cancer research (Ertas et al., 2022).
Anti-HIV Activity
A series of derivatives including 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides, related to the chemical structure , have been synthesized and evaluated for their inhibitory activity against HIV. These compounds have shown promise as potential antiviral agents against HIV, suggesting a new avenue in antiviral drug development (Hamad et al., 2010).
Anti-Microbial Activities
Novel thiazole derivatives, structurally related to the chemical of interest, have been synthesized and tested for their anti-bacterial and anti-fungal activities. These compounds exhibited significant antimicrobial properties, highlighting their potential as therapeutic agents in combating various bacterial and fungal infections (Saravanan et al., 2010).
Anticancer Properties
Derivatives of 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide have been explored for their anticancer activities. Specific compounds in this class demonstrated high selectivity and effectiveness against certain cancer cell lines, indicating their potential as anticancer agents (Evren et al., 2019).
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-10-8-17-15(25-10)18-13(22)9-24-16-20-19-14(21(16)2)11-4-6-12(23-3)7-5-11/h4-8H,9H2,1-3H3,(H,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYOAEZKYIOFPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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